3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol
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Overview
Description
3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Substitution Reactions: Introduction of the 2-methylphenyl and 6-methylpyridazin-3-yl groups can be done through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 3-position of the pyrrolidine ring can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyridazine ring.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes, alcohols.
Substitution Products: Halogenated compounds, nitro compounds, sulfonated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol would depend on its specific biological target. Generally, it could involve:
Binding to Receptors: Interaction with specific receptors in the body to elicit a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction Pathways: Modulation of signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-1-(pyridazin-3-yl)pyrrolidin-3-ol: Lacks the methyl group on the pyridazine ring.
3-(Phenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol: Lacks the methyl group on the phenyl ring.
3-(2-Methylphenyl)-1-(pyridazin-3-yl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.
Uniqueness
3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol is unique due to the presence of both the 2-methylphenyl and 6-methylpyridazin-3-yl groups, as well as the hydroxyl group on the pyrrolidine ring
Properties
IUPAC Name |
3-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-5-3-4-6-14(12)16(20)9-10-19(11-16)15-8-7-13(2)17-18-15/h3-8,20H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPCVGOMFBNFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(C2)(C3=CC=CC=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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